1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a heterocyclic sulfonamide building block featuring a piperidine-4-carboxylic acid core linked via a sulfonyl bridge to a 1-ethyl-1H-pyrazole moiety. The compound has molecular formula C11H17N3O4S, molecular weight 287.34 g/mol, and is supplied as an achiral free solid with purity specifications reaching ≥98%.

Molecular Formula C11H17N3O4S
Molecular Weight 287.33
CAS No. 925606-80-0
Cat. No. B2655683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
CAS925606-80-0
Molecular FormulaC11H17N3O4S
Molecular Weight287.33
Structural Identifiers
SMILESCCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C11H17N3O4S/c1-2-13-8-10(7-12-13)19(17,18)14-5-3-9(4-6-14)11(15)16/h7-9H,2-6H2,1H3,(H,15,16)
InChIKeyGBTQIHRPSAXJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 925606-80-0): Procurement-Grade Physicochemical and Structural Baseline


1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a heterocyclic sulfonamide building block featuring a piperidine-4-carboxylic acid core linked via a sulfonyl bridge to a 1-ethyl-1H-pyrazole moiety . The compound has molecular formula C11H17N3O4S, molecular weight 287.34 g/mol, and is supplied as an achiral free solid with purity specifications reaching ≥98% . It belongs to a broader class of pyrazolyl-sulfonyl piperidine carboxylic acids used in medicinal chemistry for fragment-based screening, combinatorial library synthesis, and as intermediates for ion channel and protease inhibitor programs.

Why 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Within the pyrazolyl-sulfonyl piperidine carboxylic acid family, seemingly minor substituent changes produce large, quantifiable shifts in physicochemical properties critical for drug discovery workflows. The N1-ethyl substitution on the pyrazole ring increases the predicted logP by approximately 1.5–1.9 log units relative to the N1-methyl analog , placing the compound in a distinctly higher lipophilicity bracket. This magnitude of logP shift directly impacts assay-relevant parameters such as aqueous solubility, non-specific protein binding, and passive membrane permeability. Additionally, the topological polar surface area differs by ~8.4 Ų between the ethyl and methyl variants , which can influence blood–brain barrier penetration predictions and oral bioavailability scoring. Generic substitution without verifying these specific parameters can lead to divergent SAR interpretations, failed assay reproducibility, and wasted synthetic resources.

Head-to-Head Physicochemical Differentiation Evidence for 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid


Predicted logP: 1.5–1.9 Log Unit Higher Lipophilicity vs. N1-Methyl Analog

The target compound's predicted logP of 1.41 (Chemsrc) is substantially higher than the N1-methyl analog 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 925178-99-0), which reports predicted logP values of −0.48 (Hit2Lead) and −0.095 (Leyan) . The observed difference of ~1.5–1.9 log units places the ethyl analog in a higher lipophilicity regime that is more favorable for passive membrane permeability, CNS penetration, and hydrophobic target engagement, while the methyl analog resides in a low-lipophilicity space typical of highly soluble, poorly permeable fragments.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): 8.4 Ų Higher vs. N1-Methyl Analog

The TPSA of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is 100.88 Ų (Chemsrc) , compared to 92.5 Ų (Leyan) for the N1-methyl analog. This 8.38 Ų increase, attributable to the additional methylene group in the ethyl substituent, shifts the compound closer to the 90 Ų threshold commonly associated with reduced CNS penetration but may improve oral absorption via the transcellular route when combined with higher logP.

Polar surface area Blood-brain barrier Oral bioavailability

Commercial Purity Grade: ≥98% (Target) vs. Typical 95% (N1-Methyl Analog)

Multiple suppliers list 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid at ≥97–98% purity , whereas the N1-methyl analog is routinely offered at 95% purity . The 2–3 percentage point absolute purity difference, while seemingly small, corresponds to 2–3× higher impurity burden in the methyl analog, which can introduce confounding biological activity or interfere with coupling reactions in library synthesis.

Chemical purity Assay reproducibility Procurement specification

Predicted pKa: Carboxylic Acid Acidity Shift Relative to N1-Methyl Analog

The predicted pKa of the N1-methyl analog is 4.33 ± 0.20 (ChemicalBook) ; the target ethyl compound, while not independently reported, is expected to exhibit a nearly identical carboxylic acid pKa due to the remote position of the N1 substituent. The absence of a significant pKa shift reinforces that the differentiation between these analogs is driven primarily by lipophilicity and TPSA, not by changes in ionization state at physiological pH. This class-level inference highlights that users seeking an analog with preserved ionization but modulated lipophilicity should select the ethyl variant.

Ionization state Solubility-pH profile Formulation

Recommended Procurement Scenarios for 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid Based on Quantitative Differentiation


Fragment-Based Screening Libraries Requiring Higher Lipophilicity Fragment Space

Fragment libraries that are biased toward low logP (e.g., Rule-of-Three compliant fragments) often miss hydrophobic binding pockets. With a predicted logP of 1.41 , this compound occupies a hydrophobicity range that is underrepresented in typical fragment collections while retaining a TPSA of ~101 Ų that maintains acceptable solubility. It is a superior choice over the N1-methyl analog (logP <0) for probing lipophilic sub-pockets in targets such as GPCRs, ion channels, and proteases with hydrophobic active sites.

Combinatorial Library Synthesis of Sulfonamide-Based Protease or Kinase Inhibitors

The carboxylic acid handle at the piperidine 4-position enables direct amide coupling to generate diverse sulfonamide-based compound libraries. The ≥98% commercial purity ensures higher coupling efficiency and fewer side products compared to the 95%-grade methyl analog , reducing downstream purification burdens. The distinct logP/TPSA profile of the ethyl variant also allows library designers to sample a different property space without altering the core scaffold or synthetic route.

Ion Channel Blocker Lead Optimization (CaV or Nav Targets)

Pyrazolyl-piperidine sulfonamides have been pursued as calcium channel blockers in preclinical pain models [1]. The 1-ethyl substituent provides a logP boost of ~1.5–1.9 units relative to the 1-methyl analog , which may enhance membrane partitioning and channel binding site access. For medicinal chemistry teams optimizing N-type or T-type calcium channel inhibitors, selecting the ethyl variant as a synthetic intermediate provides a built-in lipophilicity advantage without introducing additional chiral centers or synthetic complexity.

Physicochemical Property Baseline for Matched Pair Analysis

In lead optimization programs requiring matched molecular pair (MMP) analysis, the methyl→ethyl transformation on the pyrazole N1 position represents a clean, single-atom change. The quantified ΔlogP of +1.5–1.9 and ΔTPSA of +8.4 Ų provide a well-characterized baseline for understanding how incremental alkyl substitution affects ADME properties. Procurement of both the methyl and ethyl variants as a matched pair enables rigorous MMP studies without the confounding effects of regioisomeric or scaffold changes.

Quote Request

Request a Quote for 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.